molecular formula C11H12ClF4NO B2389362 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride CAS No. 1803593-44-3

3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride

Cat. No.: B2389362
CAS No.: 1803593-44-3
M. Wt: 285.67
InChI Key: IPABLFIXZLQOJS-UHFFFAOYSA-N
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Description

3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H11F4NO.ClH and a molecular weight of 285.67 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a reaction with a trifluoromethylating reagent, such as trifluoromethyl iodide, in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or trifluoromethoxy groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine or trifluoromethoxy groups.

Scientific Research Applications

3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and fluorine atom contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Fluoro-3-[3-(difluoromethoxy)phenyl]pyrrolidine hydrochloride: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.

    3-Fluoro-3-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The presence of both a trifluoromethoxy group and a fluorine atom on the pyrrolidine ring makes 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride unique

Properties

IUPAC Name

3-fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)17-11(13,14)15;/h1-3,6,16H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPABLFIXZLQOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)OC(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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